![molecular formula C16H19N3O4S B1381323 Ampicillin-d5 CAS No. 1426173-65-0](/img/structure/B1381323.png)
Ampicillin-d5
Overview
Description
Molecular Structure Analysis
The molecular formula of Ampicillin-d5 is C16H14D5N3O4S . The molecular weight is 354.44 . The structure is represented by the SMILES string: O=C(C@@H=C(C([2H])=C1[2H])[2H])[2H])N)N[C@@H]2C(N3[C@@]2(SC©([C@@H]3C(O)=O)C)[H])=O .Physical And Chemical Properties Analysis
Ampicillin-d5 is a white to off-white solid . It has a molecular weight of 354.44 and a molecular formula of C16H14D5N3O4S .Scientific Research Applications
Internal Standard for Quantification
Ampicillin-d5 is used as an internal standard for the quantification of ampicillin by GC- or LC-MS (Gas Chromatography or Liquid Chromatography-Mass Spectrometry) .
Antibiotic Activity Research
It may be used in research related to its antibiotic activity against various Gram-positive and Gram-negative bacteria .
Mechanism of Action
Target of Action
Ampicillin-d5, like its parent compound ampicillin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Ampicillin-d5 exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This binding prevents the cross-linking of peptidoglycan chains, essential components of the cell wall, resulting in weakened cell walls and eventual lysis of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by Ampicillin-d5 is the synthesis of the bacterial cell wall . By inhibiting the penicillin-binding proteins, Ampicillin-d5 disrupts the formation of peptidoglycan cross-links, an essential component of the bacterial cell wall . This disruption weakens the cell wall, leading to bacterial cell lysis and death .
Pharmacokinetics
Ampicillin-d5, similar to ampicillin, diffuses readily into most body tissues and fluids . Penetration into the cerebrospinal fluid and brain occurs only when the meninges are inflamed . Ampicillin-d5 is excreted largely unchanged in the urine, and its excretion can be delayed by concurrent administration of probenecid .
Result of Action
The primary result of the action of Ampicillin-d5 is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Ampicillin-d5 causes the bacterial cells to become weak and eventually lyse . This leads to the effective treatment of various bacterial infections.
Action Environment
The action of Ampicillin-d5 can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the penetration of Ampicillin-d5 into the cerebrospinal fluid and brain . Additionally, the concurrent administration of certain drugs, such as probenecid, can affect the excretion and thus the bioavailability of Ampicillin-d5 .
Safety and Hazards
properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-IEEUEUFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101326 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426173-65-0 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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